![molecular formula C18H23N3O5S2 B2948934 5-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)-2-methoxybenzamide CAS No. 2034514-53-7](/img/structure/B2948934.png)
5-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)-2-methoxybenzamide
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Description
The compound “5-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)-2-methoxybenzamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic heterocycle with four carbon atoms and one oxygen atom . Furan rings are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A protocol for the synthesis of 5-(furan-3-yl)barbiturate and 5-(furan-3-yl)thiobarbiturate derivatives through a one-pot three-component reaction of readily available starting materials arylglyoxals, barbituric acid or thiobarbituric acid and acetylacetone in water as solvent has been reported .Molecular Structure Analysis
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . The structure of the compound “5-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)-2-methoxybenzamide” would be more complex due to the presence of additional functional groups.Chemical Reactions Analysis
Furans are important building blocks in organic chemistry and have been used in a variety of chemical reactions . The reactions of sulfur ylides and alkynes have been applied in the synthesis of furan derivatives .Physical And Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water . The physical and chemical properties of the specific compound “5-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)-2-methoxybenzamide” would depend on its exact molecular structure.Mechanism of Action
Target of Action
Similarly, furan derivatives have been found to act on various targets or receptors in the body .
Mode of Action
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Furan derivatives also have a broad range of therapeutic properties .
Biochemical Pathways
Indole and furan derivatives are known to interact with a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives can improve pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Given the wide range of biological activities of indole and furan derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
5-[[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]sulfamoyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S2/c1-25-17-3-2-14(10-15(17)18(19)22)28(23,24)20-11-16(13-4-7-26-12-13)21-5-8-27-9-6-21/h2-4,7,10,12,16,20H,5-6,8-9,11H2,1H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMOJYQCFUMYDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)-2-methoxybenzamide |
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